(-)-Epitaxifolin

Description

Overview of Flavonoid Structural Classes Relevant to (-)-Epitaxifolin Studies

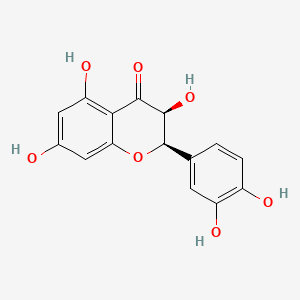

Flavonoids are characterized by a C6-C3-C6 carbon skeleton, forming two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C) mdpi.comresearchgate.net. This fundamental structure gives rise to numerous subclasses, including flavones, flavonols, flavanones, flavanols, isoflavones, anthocyanidins, and flavanonols mdpi.commdpi.comresearchgate.net. This compound is specifically classified as a flavanonol, also referred to as a dihydroflavanonol mdpi.commdpi.comnih.govresearchgate.netthieme-connect.comwikipedia.org. Dihydroflavanonols are distinguished by the presence of a hydroxyl group at the C-3 position of the C ring, distinguishing them from flavanones mdpi.commdpi.comnih.govresearchgate.netthieme-connect.com. This compound, chemically identified as (2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-chromen-4-one, is a specific stereoisomer within this group, with a molecular formula of C₁₅H₁₂O₇ and a molar mass of approximately 304.25 g/mol wikipedia.orgchemspider.comnih.govchemspider.com. It is structurally related to taxifolin (B1681242), another prominent dihydroflavanonol researchgate.net.

Research Significance of Dihydroflavanonols in Biochemical and Pharmacological Contexts

Dihydroflavanonols, as a group, are of considerable interest in biochemical and pharmacological research due to their multifaceted bioactivities. Biochemically, they are recognized for their potent antioxidant capabilities, acting as free radical scavengers and potentially mitigating cellular damage induced by oxidative stress ontosight.ainih.govfrontiersin.org. This antioxidant action can also involve enhancing the endogenous antioxidant defense systems by promoting the expression of specific antioxidant enzymes nih.gov.

Pharmacologically, dihydroflavanonols exhibit a wide spectrum of potential therapeutic applications. Taxifolin, a well-studied member of this class, has been associated with benefits such as improved capillary microcirculation and protection against vascular damage in diabetic patients mdpi.comnih.gov. Other dihydroflavanonols, like dihydromyricetin (B1665482) (DHM), are being investigated for their anti-inflammatory properties, targeting key inflammatory pathways such as NLRP-3 and NF-κB frontiersin.orgfrontiersin.org. The general pharmacological significance of flavonoids, including dihydroflavanonols, spans areas such as cardiovascular health, neuroprotection, and anti-inflammatory interventions ontosight.aifrontiersin.orgfrontiersin.orgnih.gov.

Scope and Academic Focus of this compound Investigations

Investigations into this compound are typically situated within broader studies of plant secondary metabolites and their biological effects. The academic focus on this compound centers on elucidating its precise chemical structure, including its stereochemistry, and understanding its specific contributions to the observed bioactivities. Research has identified this compound as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and neurodegenerative diseases preprints.org. Studies have also reported its presence in various plant species, such as Anastatica hierochuntica and Nelumbo nucifera, and its isolation from sources like Elephantorrhiza elephantina, underscoring its natural occurrence and potential for further phytochemical and pharmacological exploration nih.govresearchgate.net.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O7 |

|---|---|

Molecular Weight |

304.25 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15-/m1/s1 |

InChI Key |

CXQWRCVTCMQVQX-HUUCEWRRSA-N |

SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Epitaxifolin

Identification and Distribution in Plant Species

Botanical Sources and Isolation Methodologies for (-)-Epitaxifolin and Related Stereoisomers

This compound has been identified in certain plant species, often alongside its stereoisomers. Anastatica hierochuntica (Rose of Jericho) is one such plant where (+)-epitaxifolin has been reported nih.gov. Research into the chemical constituents of Cotinus coggygria also identified epitaxifolin, alongside other flavonoids like taxifolin (B1681242), fustin, and fisetin (B1672732) nih.gov. Furthermore, Pulicaria britannicum has been noted as a source from which epitaxifolin was isolated, showing inhibitory activity against soluble epoxide hydrolase (sEH) preprints.orgnih.gov.

Isolation methodologies for this compound and its related stereoisomers, such as (+)-taxifolin and (+)-epitaxifolin, typically involve chromatographic techniques. Reversed-phase semipreparative High-Performance Liquid Chromatography (HPLC) is a common method used to separate and isolate these compounds from plant extracts nih.gov. Chiral column chromatography has also been employed to isolate stereoisomers of flavanonols, including taxifolin and its related compounds lookchem.com. The separation of taxifolin and epitaxifolin can be challenging due to their similar structures, often requiring specific HPLC methods to achieve adequate resolution nih.gov.

Geographic and Ecological Considerations in Natural Occurrence Research

The geographical distribution of plants known to contain this compound or its related stereoisomers is varied. Anastatica hierochuntica, for instance, is found in the Uweinat Oasis and deserts of Egypt, including the Sinai, Red Sea coastal strip, and Gebel Elba regions edaegypt.gov.egedaegypt.gov.eg. Cotinus coggygria has a traditional medicinal use history in Europe and Asia nih.gov. Pulicaria species, from which epitaxifolin has been isolated, are generally found in Africa, Asia, and the Mediterranean Basin preprints.orgmdpi.com.

Ecological factors influencing the natural occurrence and concentration of these compounds are not extensively detailed for this compound specifically. However, general research on plant secondary metabolites suggests that environmental conditions such as soil type, pH, climate, and altitude can significantly impact the biosynthesis and accumulation of compounds like flavonoids nih.gov. For example, studies on orchids in the Western Carpathians have shown that their distribution is influenced by factors like soil acidity, calcification, and moisture availability nih.gov. While not directly linked to this compound, this highlights the general principle that ecological niches play a role in plant chemistry.

Enzymatic and Non-Enzymatic Biosynthesis Pathways

Endogenous Metabolic Transformations from Precursor Flavonoids

The biosynthesis of this compound is closely linked to that of taxifolin, with catechins serving as key precursors. Research has shown that (-)-epicatechin (B1671481) can be converted to this compound via a 2,3-cis-leucocyanidin intermediate tandfonline.comresearchgate.nettandfonline.com. This transformation involves an enzymatic carbonylation at the C-4 position, which appears specific to the 2R-catechin stereoisomer tandfonline.comtandfonline.com. Following the formation of this compound, it can undergo a non-enzymatic keto-enol tautomeric reaction to form (+)-taxifolin, which is considered a more stable structure tandfonline.comresearchgate.net.

Taxifolin itself is biosynthesized through pathways involving precursor flavonoids like naringenin (B18129), which is hydroxylated to eriodictyol, and then further processed nih.govresearchgate.net. The conversion of (+)-catechin to (+)-taxifolin via a leucocyanidin (B1674801) intermediate has been demonstrated using cell-free extracts from Burkholderia oxyphila OX-01 tandfonline.comtandfonline.com. This process involves an anaerobic oxidation at the C-4 position, utilizing water as the oxygen donor tandfonline.comtandfonline.com.

Role of Key Enzymes in this compound Formation

While specific enzymes directly responsible for the formation of this compound are not explicitly detailed in the provided literature, the biosynthesis of related compounds like taxifolin involves key enzymes in the flavonoid pathway. Anthocyanidin synthase (EC 1.14.20.4), also known as leucocyanidin oxygenase, plays a role in the conversion of leucoanthocyanidins to anthocyanidins enzyme-database.orggenome.jp. This enzyme hydroxylates the C-3 carbon, followed by elimination, which can lead to the formation of dihydroflavanols. When assayed in vitro with leucocyanidin as a substrate, this enzyme can result in a mixture of (+)-taxifolin and (+)-epitaxifolin due to non-enzymatic epimerization enzyme-database.orggenome.jp.

Flavanone 3-hydroxylase (F3H) and flavonoid 3′-hydroxylase (F3′H) are crucial for the biosynthesis of taxifolin from precursors like naringenin nih.govresearchgate.net. The specific enzymes involved in the direct conversion of (-)-epicatechin to this compound are not explicitly named, but the process is described as enzymatic tandfonline.comresearchgate.nettandfonline.com.

Stereospecificity of Biosynthetic Reactions

The biosynthesis of epitaxifolin and taxifolin exhibits significant stereospecificity. The conversion of (-)-epicatechin to this compound occurs via a 2,3-cis-leucocyanidin intermediate, with the stereoisomers at the C-3 position remaining stable during this step tandfonline.comresearchgate.nettandfonline.com. The C-4 carbonylation step in the transformation of catechins to taxifolins by Burkholderia oxyphila OX-01 is specific to the 2R-catechin stereoisomer, with the C-3 stereoisomer not affecting the reaction tandfonline.comtandfonline.com.

Furthermore, studies on the enzymatic isomerization of taxifolin have shown stereospecificity. For instance, a taxifolin-isomerizing enzyme from Eubacterium ramulus specifically converted (+)-(2R,3R)-taxifolin to alphitonin, but not (-)-(2S,3S)-taxifolin. The cis isomers, (+)-epitaxifolin and this compound, were also not converted by this enzyme asm.org. Thermal treatment of (+)-(2R,3R)-taxifolin can also lead to the temporary enrichment of (+)-(2S,3R)-epitaxifolin, indicating that epimerization can occur under certain conditions researchgate.netresearchgate.net. Taxifolin itself has four stereoisomers: (+)-taxifolin, (-)-taxifolin (B1214235), (+)-epitaxifolin, and this compound, which have differential distribution and activities in the body nih.govnih.gov.

Chemical Synthesis and Structural Modification in Academic Research

Methodological Strategies for the Total Synthesis of (-)-Epitaxifolin

The total synthesis of natural products like this compound is a cornerstone of organic chemistry research, often driven by the challenge of controlling stereochemistry and achieving efficient routes. While specific total syntheses of this compound are not extensively detailed in the provided search snippets, the general principles of retrosynthetic analysis and stereoselective synthesis are applicable to such complex molecules.

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis is a fundamental strategy in designing synthetic pathways, involving the deconstruction of a target molecule into simpler, more accessible precursors solubilityofthings.comucoz.comnsf.gove3s-conferences.org. For flavonoids like this compound, this process would typically involve identifying key disconnections, often at the C-C bonds forming the heterocyclic ring or the phenyl substituents. Potential key intermediates could include appropriately substituted chalcones or flavanones that can be cyclized or further modified. The identification of functional groups and their interrelationships guides the disconnection process, aiming to simplify the molecule progressively towards commercially available starting materials solubilityofthings.comucoz.comnsf.gov. While specific intermediates for this compound are not detailed, the general approach involves breaking down the flavanonol core into simpler aromatic and aliphatic building blocks.

Stereo- and Regioselective Synthetic Approaches

The precise control of stereochemistry at the C-2 and C-3 positions is critical for the synthesis of this compound, as it is a specific stereoisomer of taxifolin (B1681242) nih.govnih.gov. Stereoselective synthetic approaches aim to establish these chiral centers with high fidelity. This can involve using chiral starting materials, chiral catalysts, or employing stereoselective reactions such as asymmetric hydrogenation, epoxidation, or cyclization reactions. Regioselectivity is also important, ensuring that reactions occur at the desired positions on the molecule, particularly during functionalization or ring formation steps. For instance, the enzymatic conversion of (-)-epicatechin (B1671481) to (+)-taxifolin via a 2,3-cis-leucocyanidin intermediate suggests that stereochemical outcomes can be influenced by biological processes or specific reaction conditions tandfonline.com. Academic research often explores novel catalytic systems or reaction sequences to achieve high levels of stereo- and regiocontrol in the synthesis of complex natural products beilstein-journals.orgnih.govtu-dresden.de.

Derivatization and Analog Generation for Biological Study

Modifying the structure of naturally occurring compounds like this compound is a common strategy to probe their biological activities and enhance their therapeutic potential. This involves creating derivatives and analogs through chemical synthesis.

Synthesis of Glycosides and Other Conjugates of this compound

Glycosylation, the attachment of sugar moieties, is a frequent modification of flavonoids, influencing their solubility, bioavailability, and biological activity capes.gov.brresearchgate.net. Research has reported the isolation of glycosides of taxifolin and its stereoisomers, including this compound 3-O-β-D-xylopyranosides capes.gov.brlookchem.com. The synthesis of such glycosides typically involves activating a sugar donor and coupling it to a hydroxyl group on the this compound core, often requiring protecting group strategies and stereoselective glycosylation methods to control the anomeric configuration researchgate.net. Other conjugation strategies might involve attaching different functional groups to alter physicochemical properties or to create prodrugs.

Preparation of Modified this compound Analogs for Structure-Activity Probing

The preparation of modified analogs allows researchers to systematically investigate how structural alterations affect biological activity, a process known as structure-activity relationship (SAR) studies mdpi.comresearchgate.netlookchem.com. Analogs of this compound could be synthesized by modifying its hydroxyl groups (e.g., through etherification or esterification), altering the substitution pattern on the aromatic rings, or modifying the heterocyclic ring itself. For example, condensation reactions with other molecules, such as glyoxylic acid with taxifolin, have been studied to understand how such modifications impact antioxidant properties researchgate.net. These synthetic efforts aim to identify key structural features responsible for specific biological effects, guiding the design of more potent or selective compounds.

Compound List

Preclinical Investigations of Biological Activities of Epitaxifolin

Elucidation of Molecular and Cellular Mechanisms

Research into the antioxidant properties of taxifolin (B1681242), a closely related diastereomer of (-)-epitaxifolin, has revealed significant capabilities in modulating cellular redox balance. These investigations primarily focus on its direct radical scavenging abilities, the activation of endogenous antioxidant systems, and its interaction with metal ions.

Taxifolin (TX) has demonstrated potent activity as a scavenger of reactive oxygen species (ROS) nih.govresearchgate.net. Studies utilizing the luminol–H₂O₂–horseradish peroxidase system reported IC50 values for TX and its dimer at 0.58 ± 0.04 µmol/L and 0.42 ± 0.03 µmol/L, respectively nih.gov. Furthermore, TX and its metal complexes exhibit enhanced superoxide (B77818) scavenging capacity compared to the free compound. For instance, the IC50 for free taxifolin in the superoxide-driven reduction of nitroblue tetrazolium was 1.9 µmol/L, while its metal complexes achieved IC50 values in the range of 0.3–0.6 µmol/L nih.gov. Flavonoids, including taxifolin, are known to scavenge various ROS and reactive nitrogen species (RNS), such as superoxide radicals, hydroxyl radicals, and nitric oxide nih.govnih.govnih.gov. The DPPH assay is a widely employed method for quantifying these free radical scavenging activities mdpi.comagrojournal.orgfrontiersin.orgnih.gov.

| Assay System / Radical | IC50 Value (µmol/L) |

| Luminol–H₂O₂–HRP (Taxifolin) | 0.58 ± 0.04 |

| Luminol–H₂O₂–HRP (Taxifolin dimer) | 0.42 ± 0.03 |

| Superoxide radical (NBT reduction, free Taxifolin) | 1.9 |

| Superoxide radical (NBT reduction, Taxifolin metal complex) | 0.3–0.6 |

Research indicates that taxifolin plays a role in activating endogenous antioxidant defense mechanisms, notably through the Nuclear factor erythroid-2 related factor 2 (Nrf2) pathway. Taxifolin pretreatment has been shown to increase the protein expression of Nrf2 and its downstream target heme oxygenase-1 (HO-1) in various cellular models nih.govmdpi.com. Specifically, in mouse skin epidermal cells, taxifolin was found to activate the Nrf2-ARE pathway by upregulating HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO1) expression, potentially through epigenetic modifications mdpi.comnih.gov. Nrf2 is a critical transcription factor that regulates cellular responses to oxidative stress by inducing the expression of antioxidant and detoxification genes, including SOD, CAT, GPx, and HO-1 mdpi.com. The activation of the Nrf2/HO-1 axis by taxifolin has also been implicated in reducing ROS production and mitigating inflammatory processes nih.gov.

| Pathway/Mechanism | Effect of Taxifolin |

| Nrf2 Activation | Increased protein expression |

| HO-1 Expression | Upregulated |

| NQO1 Expression | Upregulated |

| ROS Production | Reduced |

Flavonoids, including taxifolin, possess metal-chelating properties, which contribute to their antioxidant effects by preventing metal-catalyzed ROS generation researchgate.netnih.gov. Taxifolin can chelate divalent metal cations such as Fe²⁺, Cu²⁺, and Zn²⁺, thereby inhibiting the formation of reactive species and protecting cellular components from oxidative damage researchgate.netnih.gov. Studies have shown that taxifolin and its dimer can form polyphenol-Fe²⁺ complexes, with the binding capacity being proportional to the number of polyphenol units nih.govresearchgate.net. The chelation of Cu²⁺ ions by taxifolin has also been experimentally confirmed nih.gov.

Preclinical studies have explored the anti-inflammatory potential of taxifolin, a diastereomer of this compound, highlighting its ability to modulate key signaling pathways involved in the inflammatory response.

Taxifolin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory processes nih.govnih.gov. In various experimental models, taxifolin has been observed to suppress NF-κB activation, which in turn can lead to a reduction in the production of pro-inflammatory mediators nih.govnih.gov. For example, taxifolin was found to reverse damage induced by chromium VI in endothelial cells by inhibiting NF-κB signaling nih.gov. Additionally, the activation of the Nrf2 pathway by taxifolin can indirectly lead to the inhibition of NF-κB, thereby decreasing the levels of pro-inflammatory cytokines mdpi.com. (-)-Epicatechin (B1671481), another related flavonoid, has also been shown to reduce inflammation via NF-κB inhibition in vascular tissues nih.gov.

| Pathway/Mechanism | Effect of Taxifolin |

| NF-κB Signaling | Inhibition |

Compound Name List:

this compound

Taxifolin (TX)

(-)-Epicatechin (EC)

Anti-inflammatory Pathway Investigations

Regulation of Inflammatory Mediators and Cytokines

Research indicates that taxifolin (TX), a related flavonoid that includes epitaxifolin isomers, plays a role in regulating inflammatory responses. Studies have shown that taxifolin can suppress the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and granulocyte-macrophage colony-stimulating factor (GM-CSF) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells bslonline.orgbslonline.org. While taxifolin did not appear to modulate TNF-α mRNA expression in these specific studies, it significantly inhibited the transcriptional activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) bslonline.orgbslonline.org. These findings suggest that taxifolin may downregulate inflammatory gene expressions by inhibiting the activation of key transcription factors involved in inflammatory pathways bslonline.orgbslonline.org. Furthermore, taxifolin has been observed to inhibit the production of IL-6 in mature adipocytes when stimulated by TNF-α medwinpublishers.com.

Inhibition of Nitric Oxide Production in Inflammatory Cells

This compound, as a member of the taxifolin family, is associated with the inhibition of nitric oxide (NO) production in inflammatory cells. Preclinical studies on taxifolin (TX) have demonstrated its ability to dose-dependently inhibit NO production in lipopolysaccharide (LPS)-activated RAW264.7 cells bslonline.orgbslonline.orgresearchgate.netnih.gov. This inhibition is linked to the suppression of inducible nitric oxide synthase (iNOS) mRNA and protein expression bslonline.orgbslonline.orgresearchgate.netnih.gov. The downregulation of iNOS, a key enzyme responsible for NO production in inflammatory conditions, contributes to taxifolin's anti-inflammatory effects bslonline.orgbslonline.orgresearchgate.netnih.gov.

Enzyme and Receptor Target Modulation

Angiotensin-Converting Enzyme (ACE) Inhibition

Flavonoids, as a class of compounds, have been investigated for their potential to inhibit Angiotensin-Converting Enzyme (ACE), a critical component of the renin-angiotensin-aldosterone system that regulates blood pressure nih.govnih.govresearchgate.netffhdj.comfunctionalfoodscenter.net. Studies have shown that various flavonoids, including luteolin (B72000), quercetin (B1663063), rutin, kaempferol, rhoifolin, and apigenin (B1666066) K, exhibit ACE inhibitory activity with IC50 values typically in the micromolar range (e.g., luteolin at 23 µM, quercetin at 43 µM) nih.govnih.govffhdj.comfunctionalfoodscenter.net. Structural analyses suggest that the presence of a catechol group in the B-ring, a double bond between C2 and C3 in the C-ring, and a ketone group at C4 contribute to increased ACE inhibitory activity nih.govnih.gov. While taxifolin is known to possess ACE-inhibitory properties as part of the broader flavonoid class, specific preclinical data detailing the ACE inhibition IC50 for this compound was not found in the reviewed literature.

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound has demonstrated inhibitory activity against Soluble Epoxide Hydrolase (sEH). Epitaxifolin, isolated from P. britannicum, was identified as an uncompetitive inhibitor of sEH, exhibiting an IC50 value of 6.74 μM researchgate.netresearchgate.net. Soluble epoxide hydrolase is a key enzyme in the metabolism of endogenous lipid epoxides, which have beneficial effects on cardiovascular function, inflammation, and pain dovepress.commdpi.comnih.gov. Inhibition of sEH is a therapeutic strategy for various inflammatory and cardiovascular diseases dovepress.commdpi.comnih.gov.

Table 1: Soluble Epoxide Hydrolase (sEH) Inhibition by Epitaxifolin

| Compound | Target | Inhibition Type | IC50 Value | Reference(s) |

|---|

Xanthine (B1682287) Oxidase and Tyrosinase Inhibition

Xanthine Oxidase (XO) Inhibition: Taxifolin, a related compound to this compound, has been shown to inhibit xanthine oxidase (XO) activity. Studies report IC50 values for taxifolin's inhibition of XO in the range of approximately 5 μM bslonline.orgbslonline.org. Other flavonoids, such as myricetin (B1677590) and apigenin, have also demonstrated XO inhibitory activity with IC50 values in the micromolar range mdpi.comsciforum.net. However, specific preclinical data detailing the xanthine oxidase inhibition IC50 for this compound was not identified in the examined literature.

Tyrosinase Inhibition: While various flavonoids are recognized for their tyrosinase inhibitory potential, playing a role in skin pigmentation regulation, specific preclinical data for this compound's tyrosinase inhibition was not found in the reviewed studies. Compounds like kojic acid, quercetin, and various plant extracts have demonstrated tyrosinase inhibitory activity with IC50 values reported in the µM to mg/mL range mdpi.comnih.govnews-medical.net.

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 3CLpro)

Flavonoids, including taxifolin (dihydroquercetin), have been investigated for their potential to inhibit viral enzymes, particularly the SARS-CoV-2 main protease (3CLpro). Studies suggest that taxifolin and related compounds can bind to the SARS-CoV-2 Mpro active site and exhibit inhibitory activity researchgate.netfrontiersin.orgnih.gov. Some research indicates that taxifolin may inhibit SARS-CoV-2 Mpro with IC50 values in the micromolar range, although specific values vary depending on the study and assay conditions researchgate.net. Furthermore, taxifolin has shown potential in inhibiting the replication of human coronavirus 229E researchgate.net. However, specific preclinical data quantifying the SARS-CoV-2 3CLpro inhibition IC50 for this compound was not found in the reviewed literature.

Effects on Cellular Physiology and Homeostasis in Preclinical Models

Effects on Blood Rheological Properties (e.g., Red Blood Cell Deformability)

The rheological properties of blood, including the deformability of red blood cells (RBCs), are critical for efficient blood flow and oxygen delivery throughout the body. Compounds belonging to the flavanonol class, such as taxifolin and related compounds like epitaxifolin, have been indicated to play a role in modulating these properties nih.gov. Red blood cell deformability is essential for their passage through narrow capillaries, and a reduction in this ability can lead to impaired circulation and tissue perfusion mdpi.comfrontiersin.orgnih.gov. While studies have identified epitaxifolin in various plant extracts, specific quantitative data detailing the direct impact of this compound on red blood cell deformability or other blood rheological parameters were not extensively detailed in the provided search results. However, the general involvement of flavanonols in these processes suggests a potential area of influence for this compound nih.gov.

Pharmacological Effects in Preclinical Models

Anticancer Research in In Vitro and In Vivo Models

Preclinical research has explored the potential of this compound and related compounds as anticancer agents, investigating their effects at the cellular and systemic levels.

Selective Cytotoxicity against Cancer Cell Lines

Studies investigating compounds isolated from Cotinus coggygria have identified epitaxifolin and reported its selective cytotoxic activity against a range of human cancer cell lines. These include HeLa (cervical adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HL-60 (promyelocytic leukemia), K562 (chronic myelogenous leukemia), A375 (melanoma), PC-3 (prostate cancer), and DU 145 (prostate cancer) cells nih.govnih.govresearchgate.net. This selective cytotoxicity suggests a potential for targeting cancer cells while sparing normal cells.

While specific IC50 values for this compound itself were not consistently provided across all snippets, related compounds from the same research context offer insights into the potency observed. For instance, in studies involving extracts containing epitaxifolin, other isolated compounds like MME (methylene chloride/methanol extract) showed IC50 values of 47.45 µg/mL against HeLa cells, and in the range of 31.04 to 44.57 µg/mL against K562 and HL-60 cells nih.govnih.govresearchgate.net. Butein, another compound from these studies, exhibited IC50 values of 8.66 µM against HeLa, 13.91 µM against K562, and 22.36 µM against MDA-MB-231 cells nih.govnih.govresearchgate.net. Taxifolin, a related flavanonol, demonstrated selectivity by not showing cytotoxic effects on normal fibroblasts (MRC-5) and DU 145 cells at 400 µM nih.gov.

Table 1: In Vitro Cytotoxicity of Related Compounds from Cotinus coggygria

| Compound/Extract | Cell Line | IC50 Value | Reference(s) |

| MME | HeLa | 47.45 µg/mL | nih.govnih.govresearchgate.net |

| MME | K562, HL-60 | 31.04–44.57 µg/mL | nih.govnih.govresearchgate.net |

| Butein | HeLa | 8.66 µM | nih.govnih.govresearchgate.net |

| Butein | K562 | 13.91 µM | nih.govnih.govresearchgate.net |

| Butein | MDA-MB-231 | 22.36 µM | nih.govnih.govresearchgate.net |

| Taxifolin | MRC-5, DU 145 | No cytotoxic effect at 400 µM | nih.gov |

Note: IC50 values presented are for related compounds isolated from the same plant source as epitaxifolin, illustrating the context of the research. Specific IC50 values for this compound were not detailed in the provided snippets.

Induction of Apoptosis and Cell Cycle Modulation

Research involving plant extracts that contain epitaxifolin has also explored its potential to induce apoptosis and modulate the cell cycle nih.govnih.govresearchgate.net. Investigations into the mechanisms of anticancer effects of compounds from C. coggygria, where epitaxifolin was identified, included examining the effects on cell cycle progression and cell death using flow cytometry nih.govnih.govresearchgate.net. While other compounds from these studies, such as butin, butein, and sulfuretin, were found to initiate apoptosis in HeLa cells by activating caspases-8 and -9, specific details on how this compound directly induces apoptosis or modulates the cell cycle were not elaborated upon in the provided search results.

Anti-Migratory and Anti-Invasive Activities

The capacity of compounds to inhibit cell migration and invasion is a crucial aspect of anticancer research, as these processes are fundamental to metastasis. Studies that identified epitaxifolin have also examined anti-migration effects using assays such as the scratch assay nih.govnih.govresearchgate.net. However, the specific findings regarding the anti-migratory or anti-invasive activities of this compound itself were not detailed in the provided snippets. The research did note that other compounds within the same study, like butin, butein, and sulfuretin, inhibited HeLa cell migration nih.govnih.govresearchgate.net.

Tumor Growth Suppression in Animal Models

The anticancer potential of plant-derived polyphenols, including those from the Inuleae-Inulinae subtribe where epitaxifolin has been found, has been investigated in vivo using transplantable tumor systems mdpi.compreprints.org. These studies suggest that compounds within this class can exhibit anticancer activity confirmed in animal models. However, specific data detailing the suppression of tumor growth in animal models directly attributed to this compound was not present in the provided search results.

Cardiovascular System Research in Preclinical Models

Flavonoids, including taxifolin (a closely related flavanonol), have demonstrated significant potential in modulating cardiovascular function. Preclinical studies have investigated their roles in managing hypertension and improving vascular health.

Antihypertensive and Vasorelaxant Properties

Research indicates that taxifolin possesses notable antihypertensive effects and exhibits vasorelaxant properties nih.govresearchgate.net. In vitro studies have shown that taxifolin can induce concentration-dependent relaxation of isolated thoracic aorta rings from spontaneously hypertensive rats (SHRs) nih.gov. The mechanisms underlying these effects are multifaceted, involving antioxidant actions, modulation of nitric oxide (NO) production by endothelial (eNOS) and inducible (iNOS) nitric oxide synthases, and anti-inflammatory activities nih.govmdpi.com. Furthermore, taxifolin and related compounds may influence the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system (SNS) nih.gov. Taxifolin has also been shown to improve the rheological properties of blood, specifically enhancing the deformability of erythrocytes, which can be beneficial for individuals with hypertension mdpi.com.

Table 1: Preclinical Cardiovascular Effects of Taxifolin and Related Flavonoids

| Property | Observed Effect | Proposed Mechanisms | Reference(s) |

| Antihypertensive | Blood Pressure Reduction | Antioxidant activity, NO modulation (eNOS/iNOS), Anti-inflammatory effects, RAAS/SNS modulation | nih.govresearchgate.net |

| Vasorelaxant | Relaxation of pre-contracted aorta rings (e.g., SHRs) | NO production, potential stimulation of ACE-2, inhibition of Ca2+ channels | nih.govresearchgate.netresearchgate.net |

| Red Blood Cell Function | Improved Erythrocyte Deformability | Enhanced blood flow properties | mdpi.com |

Endothelial Function Enhancement

Flavonoids, including taxifolin, are recognized for their ability to improve endothelial function nih.govresearchgate.net. A key mechanism contributing to this enhancement is the increase in nitric oxide (NO) bioavailability nih.gov. NO plays a critical role in maintaining vascular tone and preventing platelet aggregation. By promoting NO production, these compounds help to improve blood flow and vascular health. Some related flavonoids have also been suggested to stimulate angiogenesis, the formation of new blood vessels nih.gov.

Antimicrobial and Antiviral Activity Investigations

Flavonoids have been investigated for their potential to combat infectious agents, including viruses and bacteria.

Inhibition of Viral Replication Mechanisms

Certain flavonoids are recognized as potential antiviral substances that can interfere with viral replication cycles mdpi.com. (-)-Epicatechin (EC), a related flavonoid, has demonstrated the ability to inhibit the replication of viruses such as Hepatitis C virus and Mayaro virus mdpi.com. Computational studies have also identified (-)-taxifolin (B1214235) as a potential inhibitor of SARS-CoV-2 replication mdpi.com. The mechanisms by which antiviral agents operate can include targeting host cell components to hinder viral replication or directly interacting with viral machinery, such as viral polymerase complexes iscabiochemicals.com. Some antiviral compounds may exert their effects by acting on host cells rather than directly on the virus itself hawaii.edu.

Table 2: Preclinical Antiviral Activities of Related Flavonoids

| Compound | Target Virus | Observed Activity | Mechanism | Reference(s) |

| (-)-Epicatechin (EC) | Hepatitis C Virus, Mayaro Virus | Inhibition of replication | mdpi.com | |

| (-)-Taxifolin | SARS-CoV-2 | Potential inhibitor of replication | Computational screening | mdpi.com |

| Related Flavonoids (EGCG, ECG, EC) | HSV-I, HBV, HCV, IAV, mCMV, VSV, Reovirus | Broad-spectrum antiviral activity | Blocking attachment, inhibiting RNA/DNA synthesis, antigen expression | frontiersin.org |

Antibacterial and Antifungal Evaluations

Flavonoids have also been explored for their antibacterial and antifungal properties. Taxifolin, for instance, has demonstrated antimicrobial activity against Enterobacter sp. and has shown efficacy in inhibiting and disrupting biofilms formed by these bacteria researchgate.net. While this compound has been listed in studies concerning the antimicrobial activities of plant extracts, specific detailed findings for this compound against particular bacterial or fungal strains are less extensively documented in the reviewed literature compared to taxifolin researchgate.netkaust.edu.sa.

Hepato- and Neuroprotective Research in Preclinical Models

Neuroprotective Research Preclinical investigations have explored the neuroprotective potential of derivatives related to Epitaxifolin. Specifically, this compound 3-O-β-D xylopyranoside, a compound isolated from Chamaecyparis obtusa, has demonstrated neuroprotective effects in preclinical models mdpi.com. In studies involving murine hippocampal cells (HT22) subjected to glutamate-induced oxidative damage, this derivative exhibited protective activity. The proposed mechanisms underlying this neuroprotection involve the enhancement of antioxidant enzyme activities, such as glutathione (B108866) reductase (GR) and superoxide dismutase (SOD), as well as the inhibition of ERK1/2 activation mdpi.com.

| Biological Activity | Target Cells/Model | Observed Effect | Mechanism of Action | Citation |

| Neuroprotection | Murine hippocampal cells (HT22) against glutamate-induced oxidative damage | Protection against oxidative damage | Strengthening of antioxidant enzymes (GR, SOD); Inhibition of ERK1/2 activation | mdpi.com |

Hepato-protective Research Preclinical research specifically investigating the hepato-protective effects of This compound was not identified in the reviewed literature. While studies have reported hepato-protective activities for related compounds such as (+)-epitaxifolin in models of liver injury rjpharmacognosy.irresearchgate.net, direct evidence for the hepato-protective actions of This compound itself is not available from the current search results.

Other Emerging Preclinical Biological Activities (e.g., Anti-diabetic, Anti-lipidemic)

Preclinical research specifically investigating the anti-diabetic or anti-lipidemic activities of This compound was not identified in the reviewed literature. While certain plant extracts and related flavonoids are known to possess such properties rjpharmacognosy.irpreprints.orgnih.govresearchgate.net, direct evidence linking This compound to these specific biological activities in preclinical models is absent from the current findings.

Structure Activity Relationships Sar in Preclinical Research

Impact of Stereoisomerism on Biological Activity

Stereochemistry plays a pivotal role in the biological efficacy and fate of many bioactive molecules, including flavonoids. (-)-Epitaxifolin, as a stereoisomer of taxifolin (B1681242), exhibits specific spatial arrangements of its atoms that dictate its interactions with biological targets.

While direct comparative studies specifically detailing this compound's interaction with cellular targets against its other stereoisomers are limited in the reviewed literature, broader observations within the flavanonol class provide insights. For instance, the enzyme chalcone (B49325) isomerase (CHI), known to be involved in flavonoid metabolism, has been shown to isomerize (+)-taxifolin but not the cis-isomers, (+)-epitaxifolin or this compound asm.org. Furthermore, (-)-(2S,3S)-taxifolin, a trans-isomer, did not undergo conversion by CHI and even inhibited the isomerization of (+)-taxifolin, underscoring the stereospecificity of enzyme-substrate interactions asm.org. These findings suggest that the distinct spatial configurations of epitaxifolins, including this compound, may lead to differential recognition and binding to cellular enzymes and receptors compared to their trans-diastereomers.

The stereochemical configuration of taxifolin stereoisomers significantly influences their distribution within preclinical models. Studies have indicated that different stereoisomers exhibit distinct pharmacokinetic profiles, affecting their absorption, distribution, metabolism, and excretion (ADME) properties nih.gov. For example, research on taxifolin stereoisomers revealed differential distribution patterns:

| Taxifolin Stereoisomer | Reported Distribution Pattern in Preclinical Models |

| (+)-(2S;3R)-Taxifolin | Distributed intracellularly |

| (−)-(2R;3S)-Taxifolin | Distributed extracellularly |

| (−)-(2S,3S)-Taxifolin | Deeply distributed into tissues |

| (+)-(2R,3R)-Taxifolin | Deeply distributed into tissues |

These findings highlight that the specific spatial arrangement of atoms in taxifolin stereoisomers dictates their partitioning into different cellular compartments or tissues, a crucial factor for their pharmacological activity and bioavailability in preclinical settings nih.gov. While this data pertains to taxifolin stereoisomers, it exemplifies the principle that the configuration of this compound would similarly govern its own biological distribution.

Correlation of Specific Functional Groups with Mechanistic Pathways

The hydroxyl groups, especially those on the B-ring (catechol moiety), are known to be critical for the antioxidant and enzyme-inhibitory activities of flavonoids nih.govresearchgate.net. For instance, in the context of angiotensin-converting enzyme (ACE) inhibition, the presence of hydroxyl groups at the 3-OH, 3′-OH, and 5′-OH positions has been shown to significantly enhance inhibitory activity in related flavonoids nih.gov. These hydroxyl groups can participate in hydrogen bonding and metal ion chelation within enzyme active sites. Furthermore, the catechol moiety, characterized by adjacent hydroxyl groups on the B-ring, has been associated with higher antioxidant capacity due to its ability to readily donate electrons and stabilize free radicals researchgate.net. The flavanonol structure itself, with its dihydropyran C-ring, also influences the molecule's conformation and electronic properties, thereby affecting its interaction with various signaling pathways, such as mitogen-activated protein kinases (MAPK) and NF-κB, which are implicated in cellular responses to stress and inflammation nih.gov.

Computational Approaches to SAR Prediction and Molecular Docking

Computational methods, including molecular docking and pharmacophore modeling, are indispensable tools for predicting and understanding SAR in preclinical research. These techniques allow for the virtual screening of compounds and the elucidation of their binding interactions with target proteins.

Molecular docking simulates the binding of a ligand to a protein's active site, predicting the orientation and conformation of the ligand and estimating its binding affinity mdpi.compjps.pk. This process helps identify potential lead compounds by evaluating their fit within the target's binding pocket and the strength of their interactions, often quantified by binding energy scores mdpi.com. Pharmacophore modeling can further refine this process by identifying essential structural features required for biological activity, which can then be used to screen large compound libraries mdpi.com.

These computational strategies have been widely applied to natural products, including flavonoids, to predict their interactions with various biological targets, such as viral proteases or enzymes involved in disease pathways pjps.pkresearchgate.net. For example, docking studies have been used to identify flavonoids with potential inhibitory activity against targets like Dengue virus NS2B/NS3 protease pjps.pk and Xanthine (B1682287) Oxidase (XO) researchgate.net. By mapping potential binding modes and interaction energies, these computational approaches provide valuable insights into how structural modifications, including stereochemistry and functional groups, might alter the biological activity of compounds like this compound, thereby guiding experimental validation and drug discovery efforts.

Compound Name Index:

this compound

(+)-Epitaxifolin

(-)-Epicatechin (B1671481) (EC)

Taxifolin (TX)

(+)-Taxifolin

(+)-Catechin

(-)-Catechin

Rutin

Pinocembrin

Aromadendrin

Tectochrysin

Dihydrowogonin

Alphitonin

Analytical Methodologies for Epitaxifolin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying (-)-Epitaxifolin, particularly in complex matrices or when distinguishing between stereoisomers.

Stereospecific High-Performance Liquid Chromatography (HPLC) for Enantiomer Analysis

Stereospecific HPLC is essential for separating enantiomers of chiral compounds like this compound. While specific studies detailing the stereospecific HPLC of this compound were not explicitly found, research on related taxifolin (B1681242) enantiomers highlights the methodologies employed. Taxifolin, possessing two chiral centers, can exist as four stereoisomers. Studies have successfully separated these enantiomers using chiral stationary phases (CSPs) researchgate.netresearchgate.netchiralpedia.comhumanjournals.comresearchgate.netamericanpharmaceuticalreview.com. For instance, a method using a Chiralcel® OJ-RH column with UV detection at 288 nm was developed for the determination of all four taxifolin enantiomers researchgate.net. Another study utilized a Chiralpak® AD-H column with a mobile phase of hexane/isopropanol (90:10, v/v) at 1 mL/min for enantiomer separation researchgate.net. These approaches, involving specialized chiral columns and carefully optimized mobile phases, are directly applicable to achieving stereospecific separation of this compound.

Advanced Hyphenated Techniques (e.g., LC-UV-HRMS, GC-MS) in Metabolite Profiling

Hyphenated techniques, combining separation power with sensitive detection, are critical for identifying and quantifying this compound and its metabolites, particularly in complex biological or natural product samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially LC-UV-HRMS (High-Resolution Mass Spectrometry) and LC-MS/MS (tandem Mass Spectrometry), is widely used for metabolite profiling chromatographyonline.comchromatographyonline.comnih.govmdpi.comlcms.czijpras.comfrontiersin.orgplos.orgscienceopen.comnih.gov. These techniques allow for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. Research has identified epitaxifolin and related compounds in various plant extracts using LC-HRMS chromatographyonline.comresearchgate.net. LC-MS/MS, particularly in selected reaction monitoring (SRM) mode, offers high sensitivity and specificity for detecting and quantifying trace metabolites chromatographyonline.complos.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for metabolomics, particularly for volatile or semi-volatile compounds, often requiring derivatization to enhance volatility researchgate.netnih.govnih.govchemrxiv.orgazolifesciences.com. While less common for polar flavonoids like epitaxifolin without derivatization, GC-MS can be employed for profiling related compounds or metabolites in specific research contexts researchgate.net.

Spectroscopic Characterization in Academic Investigations

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise molecular structure of compounds. Techniques such as proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR), along with advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC), are used to elucidate the connectivity and spatial arrangement of atoms nih.govnih.govox.ac.ukphcogj.combhu.ac.inresearchgate.netresearchgate.netirispublishers.com. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR offers direct insights into the carbon skeleton bhu.ac.in. These spectroscopic fingerprints are crucial for confirming the identity and purity of this compound synthesized or isolated in research settings.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Reaction Monitoring

UV-Vis spectrophotometry is a cost-effective and rapid technique used for both the quantification of compounds that absorb UV-Vis light and for monitoring the progress of chemical reactions spectroscopyonline.comirjmets.comnih.govthermofisher.comuu.nl. The absorbance of a sample is directly proportional to the concentration of the analyte, allowing for quantitative analysis through calibration curves. UV-Vis spectroscopy can also track the disappearance of reactants or the appearance of products in real-time, providing kinetic information about reactions spectroscopyonline.comnih.govthermofisher.com. For compounds like this compound, which possess chromophores, UV-Vis detection is commonly coupled with HPLC systems for quantification researchgate.netresearchgate.net.

Method Development and Validation for Research Applications

Developing and validating analytical methods are critical to ensure the accuracy, precision, sensitivity, and reliability of research findings. This process typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), robustness, and ruggedness, often following guidelines like those from the International Council for Harmonisation (ICH) ejgm.co.uknih.govplos.orgresearchgate.netchromatographyonline.comchromatographyonline.comresearchgate.netmdpi.com.

For instance, a validated HPLC method for a related compound demonstrated linearity with a correlation coefficient (R²) greater than 0.999, acceptable recovery rates (99.1% to 100.4%), and method precision with a relative standard deviation (RSD) of less than 2% plos.org. Such validation ensures that the analytical methods employed for this compound research are fit for their intended purpose, providing trustworthy data for scientific investigation.

Compound List

this compound

Taxifolin

Epitaxifolin

Lifecycle Approach to Analytical Procedure Development

Developing a robust analytical method for compounds like this compound follows a systematic lifecycle, often guided by Quality by Design (QbD) principles. This approach ensures that the method is fit for its intended purpose throughout its operational life chromatographyonline.com.

The lifecycle begins with defining the Analytical Target Profile (ATP) , which outlines the method's objectives, such as the required sensitivity, specificity, and accuracy for quantifying this compound in a specific sample matrix chromatographyonline.com. This is followed by method development , where critical method parameters (CMPs) are identified and optimized. For HPLC analysis of this compound, CMPs might include mobile phase composition, column type, flow rate, column temperature, and detector settings researchgate.netresearchgate.netut.ac.irsciencescholar.us.

Method design space is then established, defining the multidimensional combination of input variables and process parameters that ensure quality chromatographyonline.com. This involves understanding the impact of each CMP on Critical Quality Attributes (CQAs) like resolution, peak shape, and signal-to-noise ratio for this compound. Techniques like Design of Experiments (DOE), such as Box-Behnken factorial designs, are employed to efficiently explore the parameter space and identify optimal conditions researchgate.net.

Following optimization, the method undergoes validation to demonstrate its suitability and reliability. This typically includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness researchgate.netut.ac.irsciencescholar.us. For instance, a validated HPLC method for taxifolin (a related compound) demonstrated linearity with an R² value greater than 0.995, with precision, accuracy, and robustness values within prescribed limits (<2%) sciencescholar.us. Similar validation parameters are crucial for this compound analysis.

Method transfer to different laboratories or instruments is a critical phase, ensuring consistent performance. Finally, ongoing method monitoring and continuous improvement are essential to maintain the method's performance and adapt to potential changes in sample matrices or regulatory requirements chromatographyonline.com.

Future Directions and Advanced Research Perspectives for Epitaxifolin

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Mechanistic Research

To date, much of the research on flavonoids like taxifolin (B1681242) has centered on their general antioxidant and anti-inflammatory properties. frontiersin.orgnih.gov However, a deeper, more nuanced understanding of the specific molecular mechanisms of (-)-Epitaxifolin requires the integration of advanced omics technologies. nih.govnih.gov

Metabolomics will be instrumental in mapping the biotransformation of this compound in vivo. Studies on the parent compound, taxifolin, have revealed that its metabolites may be responsible for a significant portion of its biological activity, which could explain its efficacy despite low bioavailability. nih.govresearchgate.netmdpi.com A comprehensive metabolomic analysis would identify the specific metabolites of this compound, clarifying their individual contributions to its therapeutic effects. mdpi.com This involves profiling the metabolome in biological samples following administration of this compound to create a detailed atlas of its metabolic fate. nih.gov

Transcriptomics offers a powerful lens to view the global changes in gene expression induced by this compound. nih.govnih.gov By analyzing the transcriptome of cells or tissues exposed to the compound, researchers can identify entire signaling pathways and gene networks that are modulated. This approach moves beyond single-target-based assays to provide a holistic view of the cellular response, uncovering novel mechanisms of action and potential off-target effects. nih.gov Spatial transcriptomics could further reveal how this compound affects gene expression in distinct anatomical regions within a tissue. nih.gov

The integration of these omics datasets will provide a systems-level understanding of how this compound functions, paving the way for more targeted and effective therapeutic strategies. nih.gov

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Profiling of metabolites in plasma, urine, and tissues after administration. | Identification of bioactive metabolites, understanding of bioavailability and clearance, elucidation of metabolic pathways. nih.govresearchgate.netmdpi.com |

| Transcriptomics | Analysis of global gene expression changes in target cells or tissues. | Discovery of novel molecular targets and signaling pathways, understanding of pleiotropic effects, identification of biomarkers for efficacy. nih.govnih.gov |

Advanced Computational Modeling and Rational Drug Design Based on Preclinical Findings

Preclinical data on taxifolin has already been utilized in computational studies to predict its interaction with biological targets. frontiersin.orgmdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations have successfully identified taxifolin as a potential inhibitor of enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant to Alzheimer's disease. frontiersin.orgnih.gov

Future research should leverage the growing body of preclinical data on this compound to build more sophisticated computational models. nih.gov These models can:

Refine Target Prediction: By integrating data on the specific stereochemistry of this compound, more accurate docking simulations can be performed to predict its binding affinity to a wide range of protein targets. researchgate.net

Guide Structural Modification: Computational tools can be used in the rational design of novel derivatives of this compound. nih.govnih.gov By predicting how structural changes would affect binding affinity and pharmacokinetic properties, medicinal chemists can synthesize new compounds with enhanced potency and specificity. nih.gov

Predict ADMET Properties: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov

This data-driven approach, combining experimental preclinical findings with advanced computational methods, will accelerate the optimization of this compound as a lead compound for various therapeutic applications. nih.govtandfonline.com

| Computational Method | Application for this compound | Desired Outcome |

| Molecular Docking | Simulating the binding of this compound to known and predicted protein targets. | Identification of high-affinity targets; understanding the molecular basis of interaction. frontiersin.orgmdpi.com |

| QSAR Modeling | Correlating the structural features of this compound and its analogs with biological activity. | Predicting the activity of new derivatives; identifying key structural motifs for potency. frontiersin.orgnih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of the this compound-target complex over time. | Assessing the stability of binding and conformational changes. |

| ADMET Prediction | Using computational algorithms to forecast pharmacokinetic and toxicity profiles. | Early identification of potential development issues; prioritization of derivatives with favorable properties. nih.gov |

Exploration of Novel Preclinical Targets and Therapeutic Applications

Research on taxifolin has revealed a multitude of pharmacological activities, suggesting its potential in treating a wide array of diseases. frontiersin.orgnih.gov These findings provide a strong foundation for exploring novel therapeutic avenues for its stereoisomer, this compound.

Based on the known effects of taxifolin, promising areas for future investigation include:

Neurodegenerative Diseases: Taxifolin has shown potential in Alzheimer's disease models by inhibiting the production and aggregation of amyloid-β. frontiersin.org Further studies should investigate if this compound shares these properties and explore its effects on other neurodegenerative pathways.

Oncology: The anti-cancer activities of taxifolin have been documented, and opportunities exist for combining flavonoids with existing anti-cancer drugs to enhance efficacy. nih.govnih.gov Research into this compound could focus on specific cancer types and its potential to overcome drug resistance. nih.gov

Metabolic and Liver Diseases: Taxifolin has demonstrated protective effects against nonalcoholic steatohepatitis (NASH), liver fibrosis, and tumorigenesis in preclinical models. mdpi.comnih.gov This suggests that this compound could be a candidate for treating metabolic syndrome and related liver conditions. nih.govnih.gov

Cardiovascular Diseases: The cardioprotective properties of flavonoids are well-known. frontiersin.orgnih.gov Investigating the specific effects of this compound on endothelial function, cholesterol metabolism, and inflammatory processes within the cardiovascular system is a logical next step. nih.gov

Anti-inflammatory and Immune Modulation: Taxifolin is known to inhibit key inflammatory mediators like NF-κB, COX-2, and iNOS. frontiersin.orgnih.gov Exploring the immunomodulatory effects of this compound could lead to applications in autoimmune disorders and chronic inflammatory conditions.

The pleiotropic nature of flavonoids suggests that this compound likely interacts with multiple targets. nih.govresearchgate.net A key future direction is to move beyond its antioxidant identity and identify specific, high-affinity protein targets to better understand its therapeutic potential. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing (-)-Epitaxifolin’s purity and structural integrity?

- Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., H, C, 2D-COSY), high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection for purity assessment, and X-ray crystallography for absolute configuration confirmation. For reproducibility, ensure sample preparation follows standardized protocols (e.g., solvent purity, degassing) and validate results against reference spectra or synthetic standards .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define assay parameters. For example:

- Population : Target cell lines (e.g., cancer, inflammatory models).

- Intervention : Dose ranges (e.g., 0.1–100 µM) and exposure times.

- Comparison : Positive controls (e.g., known inhibitors) and solvent controls.

- Outcome : Quantifiable endpoints (e.g., IC, apoptosis markers).

- Time : Kinetic studies to assess time-dependent effects .

Q. What are the best practices for ensuring experimental reproducibility in this compound synthesis?

- Methodological Answer : Document reaction conditions (temperature, solvent ratios, catalysts) in detail. Use Supporting Information (SI) files to provide raw spectral data, chromatograms, and crystallographic parameters. Cross-validate synthetic batches via melting point consistency and comparative NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies, such as:

- Experimental Design : Differences in cell lines, assay protocols, or compound solubility.

- Data Normalization : Variations in baseline correction or control groups.

- Statistical Methods : Apply rigorous tests (e.g., ANOVA with post-hoc corrections) and report effect sizes. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm findings .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Metabolomics : LC-MS/MS to track metabolic pathway perturbations.

Validate hypotheses using CRISPR/Cas9 knockout models or pharmacological inhibitors .

Q. How should researchers address stability challenges in this compound during long-term storage or in vivo administration?

- Methodological Answer : Perform accelerated stability studies under varying conditions (pH, temperature, light). Use LC-MS to monitor degradation products. For in vivo studies, employ pharmacokinetic (PK) modeling to optimize dosing intervals and formulation (e.g., liposomal encapsulation) .

Data Management and Reporting

Q. What criteria should guide the selection of this compound research data for publication versus supplementary materials?

- Methodological Answer : Prioritize novel findings (e.g., unprecedented bioactivity) for the main text. Place repetitive characterization data (e.g., NMR spectra of derivatives), raw statistical outputs, or extended methodological details in SI. Ensure SI files are machine-readable and include metadata for reproducibility .

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

- Methodological Answer : Implement blinding during data collection/analysis. Use independent replication cohorts and pre-register study protocols (e.g., on Open Science Framework). Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .

Tables for Methodological Reference

Table 1 : Key Techniques for this compound Characterization

| Technique | Parameters | Validation Steps |

|---|---|---|

| NMR | H (400 MHz), C (100 MHz), CDCl solvent | Compare with literature; use internal standards (e.g., TMS) |

| HPLC-MS | C18 column, 0.1% formic acid gradient, ESI+ mode | Spike with reference compound; assess retention time/MS fragmentation |

Table 2 : Framework for Advanced Mechanistic Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.